ß-NF-ATRA
描述
β-Naphthoflavone-all-trans retinoic acid (β-NF-ATRA) is a proteolysis-targeting chimera (PROTAC) developed by the Naito group in 2019 . It is a bifunctional molecule comprising β-naphthoflavone (β-NF), a ligand for the aryl hydrocarbon receptor (AhR) E3 ligase complex, conjugated to all-trans retinoic acid (ATRA), which binds cellular retinoic acid-binding proteins (CRABP-I and CRABP-II) . This chimeric compound hijacks the ubiquitin-proteasome system (UPS) to degrade CRABP-I and CRABP-II in an AhR-dependent manner in cells expressing AhR (e.g., MCF-7 and IMR-32) . Notably, β-NF-ATRA also induces CRABP-2 degradation in AhR-negative cells (e.g., SH-SY5Y) through an AhR-independent mechanism, suggesting additional pathways such as hydrophobic tagging (HyT) effects .
Its unique dual mechanism (AhR-dependent and -independent) distinguishes it from conventional PROTACs, making it a versatile tool for studying protein degradation .
属性
分子式 |
C48H54N2O9 |
|---|---|
分子量 |
802.965 |
IUPAC 名称 |
(2E,4E,6E,8E)-3,7-Dimethyl-9-((E)-2,6,6-trimethyl-3-(((12-oxo-1-(4-(1-oxo-1H-benzo[f]chromen-3-yl)phenyl)-2,5,8-trioxa-11-azatridecan-13-yl)oxy)imino)cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C48H54N2O9/c1-33(9-8-10-34(2)29-46(53)54)13-19-40-35(3)41(21-22-48(40,4)5)50-58-32-45(52)49-23-24-55-25-26-56-27-28-57-31-36-14-16-38(17-15-36)44-30-42(51)47-39-12-7-6-11-37(39)18-20-43(47)59-44/h6-20,29-30H,21-28,31-32H2,1-5H3,(H,49,52)(H,53,54)/b10-8+,19-13+,33-9+,34-29+,50-41+ |
InChI 键 |
MGBFQQQDJPJUNW-DZHZFLTJSA-N |
SMILES |
O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCOCC2=CC=C(C3=CC(C4=C(O3)C=CC5=CC=CC=C45)=O)C=C2)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ß-NF-ATRA |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
The following table compares β-NF-ATRA with structurally or functionally related compounds:
Key Comparative Insights:
E3 Ligase Specificity: β-NF-ATRA and ITE-ATRA recruit AhR, while NJH-1-106 and ML 2-14 use FEM1B and RNF114, respectively. AhR-based degraders exploit endogenous ligand-binding domains, whereas covalent ligands (e.g., EN106, nimbolide) enable irreversible E3 ligase engagement .
Degradation Mechanisms :
- β-NF-ATRA uniquely combines AhR-dependent UPS activity with HyT-mediated CRABP-2 degradation in AhR-negative cells . In contrast, ITE-ATRA and β-NF-JQ1 strictly require AhR expression .
β-NF-ATRA’s efficacy in AhR-negative cells broadens its applicability beyond traditional PROTAC mechanisms .
Therapeutic Potential: β-NF-ATRA and β-NF-JQ1 show promise in cancers driven by CRABPs or BRD proteins, respectively . BT1’s specificity for BCR-ABL highlights the importance of E3 ligase choice in targeting oncogenic fusion proteins .
Research Findings and Mechanistic Details
β-NF-ATRA vs. ITE-ATRA:
- Both compounds degrade CRABPs via AhR in MCF-7 and IMR-32 cells. However, β-NF-ATRA’s degradation of CRABP-2 in SH-SY5Y cells (AhR-negative) suggests an HyT effect, where hydrophobic moieties promote protein aggregation and proteasomal clearance .
- MLN4924 (NEDD8-activating enzyme inhibitor) blocks CRABP-1 degradation by β-NF-ATRA but only partially inhibits CRABP-2 degradation, confirming dual mechanisms .
β-NF-ATRA vs. Covalent PROTACs:
- EN106- and nimbolide-based PROTACs (e.g., NJH-1-106, BT1) rely on covalent E3 ligase binding, enhancing target engagement but risking off-target effects . β-NF-ATRA’s non-covalent AhR recruitment may offer better reversibility and safety .
β-NF-JQ1 and BRD Protein Degradation:
- β-NF-JQ1, a β-NF conjugate with BET inhibitor JQ1, degrades BRD4 via AhR, demonstrating modularity in PROTAC design . Its efficacy parallels β-NF-ATRA but focuses on epigenetic regulators rather than retinoid metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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